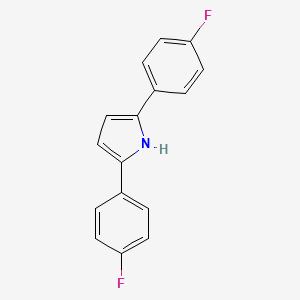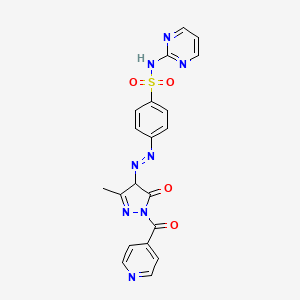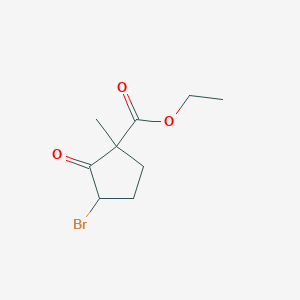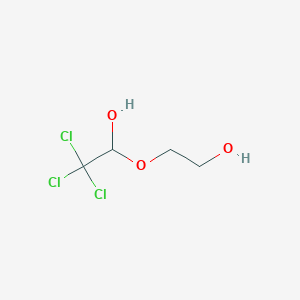
2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol is a chemical compound with the molecular formula C4H7Cl3O2. It is characterized by the presence of three chlorine atoms attached to the second carbon of the ethanol backbone, along with a hydroxyethoxy group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol typically involves the reaction of chloral hydrate with ethylene glycol. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
CCl3CHO+HOCH2CH2OH→CCl3CH2OCH2CH2OH+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where chloral hydrate and ethylene glycol are mixed in the presence of a catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products:
Oxidation: Formation of trichloroacetic acid or trichloroacetaldehyde.
Reduction: Formation of trichloroethanol or ethylene glycol derivatives.
Substitution: Formation of various substituted ethanol derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological samples.
Medicine: Investigated for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Mecanismo De Acción
The mechanism by which 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol exerts its effects involves its interaction with various molecular targets. The hydroxyethoxy group allows it to form hydrogen bonds with other molecules, facilitating its role as a stabilizing agent. The chlorine atoms contribute to its reactivity, enabling it to participate in various chemical reactions. The compound can interact with enzymes and proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
2,2,2-Trichloroethanol: Similar in structure but lacks the hydroxyethoxy group.
2,2,2-Trichloro-1-ethoxy ethanol: Contains an ethoxy group instead of a hydroxyethoxy group.
Chloral Hydrate: A precursor in the synthesis of 2,2,2-Trichloro-1-(2-hydroxyethoxy)ethanol.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a hydroxyethoxy group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a broader range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
53256-76-1 |
|---|---|
Fórmula molecular |
C4H7Cl3O3 |
Peso molecular |
209.45 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H7Cl3O3/c5-4(6,7)3(9)10-2-1-8/h3,8-9H,1-2H2 |
Clave InChI |
BBLJKSLCQDVXHI-UHFFFAOYSA-N |
SMILES canónico |
C(COC(C(Cl)(Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


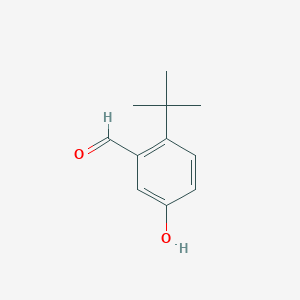
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
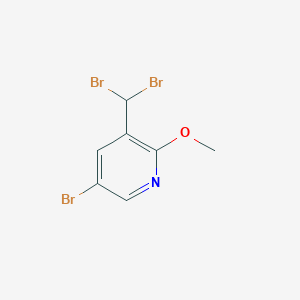
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
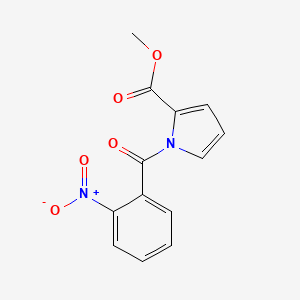
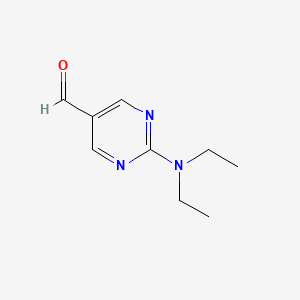
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
